ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a propenyl group, a 4-aminophenyl moiety, and a sulfanyl acetamido benzoate ester. The 1,2,4-triazole scaffold is widely studied in medicinal chemistry due to its versatility in hydrogen bonding and interactions with biological targets . The propenyl group may enhance lipophilicity and metabolic stability, while the 4-aminophenyl substituent could contribute to π-π stacking interactions in receptor binding. The ethyl benzoate ester likely improves oral bioavailability by modulating solubility .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(4-aminophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-3-13-27-20(15-5-9-17(23)10-6-15)25-26-22(27)31-14-19(28)24-18-11-7-16(8-12-18)21(29)30-4-2/h3,5-12H,1,4,13-14,23H2,2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADSEJIIUDSMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of the triazole ring, the introduction of the aminophenyl group, and the esterification process. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Aminophenyl Group: This step often involves nucleophilic substitution reactions where an aminophenyl group is introduced to the triazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological assays to study enzyme interactions and cellular pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring and aminophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison of Triazole Derivatives
Anticancer Activity
- Target Compound: Likely inhibits cancer cell migration via sulfanyl acetamido interactions with cytoskeletal proteins, similar to hydrazone-triazole derivatives (e.g., compound 10 in reduced melanoma IGR39 cell migration by 60% at 10 µM) .
- GPR-17 Agonist () : A structurally related triazole (MW 552.53) combined with TMZ reduced glioblastoma proliferation by 45% in vitro, suggesting synergy with alkylating agents .
- Methyl Benzoate Analogues () : Substitution with chlorophenyl (IC50 = 12 µM vs. breast cancer) vs. phenyl (IC50 = 18 µM) highlights the role of electron-withdrawing groups in enhancing cytotoxicity .
Antimicrobial and Antiviral Potential
- Trifluoromethyl-substituted triazoles (e.g., ) showed moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), while the target compound’s 4-aminophenyl group may improve Gram-negative targeting .
Biological Activity
Ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a molecular formula of C22H23N5O3S. This compound features multiple functional groups, including an ethyl ester, a triazole moiety, and an amine group, which contribute to its biological activity. Given its structural complexity, this compound has garnered interest in medicinal chemistry for its potential therapeutic applications.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of the triazole ring is particularly noteworthy as triazoles are known for their antifungal properties. Research indicates that compounds containing similar structures have shown efficacy against various fungal strains, including Fusarium oxysporum and Candida albicans .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies on related triazole derivatives have demonstrated high antioxidant activity, suggesting that this compound may similarly contribute to oxidative stress reduction .
Enzyme Inhibition
Research into the enzyme inhibition capabilities of this compound indicates potential as a therapeutic agent in treating conditions like Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .
Case Studies and Research Findings
Case Study 1: Antifungal Activity
In vitro studies have demonstrated that derivatives of triazole compounds exhibit varying degrees of antifungal activity. For instance, compounds with similar structural motifs were tested against Fusarium oxysporum, showing effective inhibition at concentrations as low as 6 µg/mL. This compound is hypothesized to exhibit comparable or superior antifungal properties .
Case Study 2: Antioxidant Effects
A study focusing on mercapto-substituted 1,2,4-triazoles reported significant antioxidant activity across several synthesized compounds. These findings suggest that this compound may also act as an effective antioxidant agent due to its structural similarities .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other known compounds is useful:
| Compound Name | Structure Features | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |
|---|---|---|---|---|
| Compound A | Triazole + Sulfur | High | Moderate | Yes |
| Compound B | Triazole + Amine | Moderate | High | Yes |
| Ethyl 4-(...) | Triazole + Amine + Sulfur | Potentially High | Potentially High | Potentially Yes |
Q & A
Q. What are the recommended synthetic routes for ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate?
- Methodological Answer : The compound can be synthesized via multi-step protocols:
- Step 1 : Formation of the triazole core through cyclization of thiosemicarbazide intermediates under reflux in ethanol with glacial acetic acid catalysis .
- Step 2 : Introduction of the prop-2-en-1-yl group via nucleophilic substitution or alkylation, typically using allyl bromide in DMF at 60–80°C .
- Step 3 : Sulfanylacetamido coupling via a carbodiimide-mediated reaction (e.g., EDC/HOBt) between the triazole-thiol and ethyl 4-aminobenzoate derivatives .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify intermediates via column chromatography (silica gel, gradient elution).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., allyl protons at δ 5.0–5.8 ppm, aromatic protons from 4-aminophenyl at δ 6.5–7.5 ppm) .
- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine, C=O at ~1700 cm⁻¹ for the benzoate ester) .
- HRMS : Validate molecular weight (expected [M+H]+: ~462.15 m/z) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the triazole and sulfanylacetamido groups .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC50 determination) .
- Antimicrobial Activity : Test via microdilution (MIC values against Gram+/Gram- bacteria) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting selectivity via comparison with normal cells (e.g., HEK293) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfanylacetamido coupling step?
- Methodological Answer :
- Solvent Optimization : Replace DCM with DMF to enhance solubility of the triazole-thiol intermediate .
- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP, which may reduce side-product formation .
- Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis of active esters .
- Contradiction Analysis : BenchChem reports 60–70% yields , while PubChem-derived protocols achieve 85% via microwave-assisted coupling (50°C, 30 min) .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Model interactions with EGFR (PDB: 1M17) to prioritize substituents enhancing binding (e.g., 4-aminophenyl vs. 4-methoxyphenyl) .
- DFT Calculations : Analyze electron density at the triazole N2 position to predict nucleophilic reactivity .
- MD Simulations : Assess stability of the allyl group in aqueous environments (e.g., solvation free energy via GROMACS) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Source Validation : Discard non-peer-reviewed data (e.g., BenchChem ) and prioritize PubChem/PubMed studies .
- Assay Standardization : Re-evaluate IC50 values under uniform conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Interference : Test stability in cell culture media (HPLC-MS to detect degradation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
